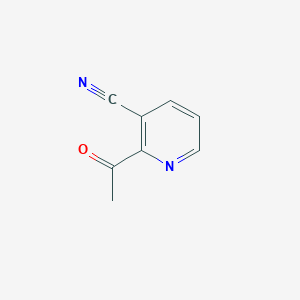

2-Acetylnicotinonitrile

Beschreibung

2-Acetylnicotinonitrile is a nicotinonitrile derivative characterized by an acetyl group at the 2-position of the pyridine ring and a nitrile group at the 3-position.

Eigenschaften

CAS-Nummer |

1211523-06-6 |

|---|---|

Molekularformel |

C8H6N2O |

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

2-acetylpyridine-3-carbonitrile |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-7(5-9)3-2-4-10-8/h2-4H,1H3 |

InChI-Schlüssel |

QUNYQZWKUVQOQF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=C(C=CC=N1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Acetylnikotinonitril kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Nikotinonitril mit Essigsäureanhydrid in Gegenwart eines Katalysators. Die Reaktion erfolgt typischerweise unter Rückflussbedingungen, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 2-Acetylnikotinonitril häufig die Verwendung von Nikotinsäure als Ausgangsmaterial. Die Nikotinsäure wird zunächst in Nikotinsäure-N-oxid umgewandelt, das dann mit Essigsäureanhydrid umgesetzt wird. Der Desoxygenierungsschritt wird unter Verwendung eines Palladium-auf-Kohle-Katalysators (Pd/C) unter einer Wasserstoffatmosphäre durchgeführt, gefolgt von der Behandlung mit einer alkalischen wässrigen Lösung und einer wässrigen Säurelösung, um hochreines 2-Acetylnikotinonitril zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Acetylnikotinonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können es in primäre Amine umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Nitrilgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Lithiumaluminiumhydrid (LiAlH4) wird häufig für Reduktionsreaktionen verwendet.

Substitution: Nucleophile wie Grignard-Reagenzien (RMgX) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Verschiedene substituierte Pyridinderivate

Wissenschaftliche Forschungsanwendungen

2-Acetylnikotinonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen verwendet.

Medizin: Es wird derzeit erforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es wird bei der Herstellung von fortschrittlichen Materialien und als Vorläufer für andere chemische Verbindungen verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2-Acetylnikotinonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es kann als Ligand für bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem biologischen System ab, in dem es eingesetzt wird. Beispielsweise kann es in der medizinischen Chemie mit Enzymen interagieren, die an Stoffwechselwegen beteiligt sind, deren Funktion verändern und zu therapeutischen Wirkungen führen .

Ähnliche Verbindungen:

Nikotinonitril: Ein Vorläufer von 2-Acetylnikotinonitril, der in ähnlichen Anwendungen eingesetzt wird.

2-Acetylnikotinsäure: Ein weiteres Derivat von Nikotinsäure mit unterschiedlichen funktionellen Gruppen.

3-Cyanopyridin: Eine verwandte Verbindung mit einer Nitrilgruppe an der 3-Position des Pyridinrings.

Einzigartigkeit: 2-Acetylnikotinonitril ist einzigartig, da es sowohl eine Acetylgruppe als auch eine Nitrilgruppe enthält, die ihm unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Diese Kombination ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Wirkmechanismus

The mechanism of action of 2-acetylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, altering their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of nicotinonitrile derivatives are highly dependent on substituents at the 2-, 4-, 5-, and 6-positions. Below is a comparative analysis of key analogs:

Biologische Aktivität

2-Acetylnicotinonitrile, also known as 2-acetyl-5-cyanopyridine, is an organic compound characterized by a pyridine ring substituted with an acetyl group and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and neuroprotective properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies, and case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. It appears as a yellowish solid and is soluble in organic solvents such as ethanol and acetone. The structural representation is crucial for understanding its interactions with biological targets.

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects. The dual functionality of the acetyl and cyano groups allows for diverse chemical reactivity, which may contribute to its biological effects.

Interaction with Receptors

- Nicotinic Receptors : Studies suggest that this compound may modulate synaptic transmission through its binding affinity to nAChRs, which are critical for cognitive functions and neuroprotection.

- Enzyme Modulation : The compound has been shown to affect enzyme activity, potentially inhibiting certain enzymes involved in inflammatory pathways.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural attributes compared to related compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Nicotinonitrile | Pyridine derivative | Lacks acetyl group; primarily studied for nicotine-like effects. |

| 3-Acetylnicotinic Acid | Carboxylic acid derivative | Exhibits different biological activities due to carboxylic acid functionality. |

| 4-Acetylnicotinic Acid | Carboxylic acid derivative | Similar to 3-acetylnicotinic acid but varies in receptor interactions. |

| 2-Pyridinecarboxylic Acid | Carboxylic acid derivative | Lacks cyano group; used in various chemical syntheses. |

Case Studies and Research Findings

Recent studies have examined the biological effects of this compound on various cell lines, particularly focusing on its antiproliferative activity against cancer cells.

- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Research has indicated that this compound may reduce inflammation markers in cellular models, suggesting its potential use as an anti-inflammatory agent.

- Neuroprotective Properties : Investigations into the neuroprotective effects revealed that this compound could mitigate neuronal damage in models of oxidative stress, indicating a promising avenue for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.